molecular formula C₄₅H₈₇NO₅SSi₃ B1140035 (3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam CAS No. 193146-49-5

(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam

Cat. No.: B1140035
CAS No.: 193146-49-5
M. Wt: 838.5
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Description

The compound (3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexamethylheptadeca-12,16-dien-5-one is a complex polyoxygenated molecule characterized by:

  • Three tert-butyl(dimethyl)silyl (TBS) ether groups at positions 1, 3, and 13.
  • A hydroxyl group at position 5.
  • A conjugated diene system (12Z,16E) and a ketone at position 4.
  • Hexamethyl substituents at positions 4, 6, 8, 12, and 16.

The TBS groups likely serve as protective moieties for hydroxyls during synthetic steps, while the conjugated diene and ketone may contribute to reactivity or target binding .

Properties

IUPAC Name

(3S,7S,8S,12Z,15S,16E)-1,3,15-tris[[tert-butyl(dimethyl)silyl]oxy]-7-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)heptadeca-12,16-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H87NO5SSi3/c1-32(26-27-38(50-54(19,20)43(9,10)11)34(3)30-37-31-52-36(5)46-37)24-23-25-33(2)40(47)35(4)41(48)45(15,16)39(51-55(21,22)44(12,13)14)28-29-49-53(17,18)42(6,7)8/h26,30-31,33,35,38-40,47H,23-25,27-29H2,1-22H3/b32-26-,34-30+/t33-,35?,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWGOKRSLJTZLR-OSLNQJGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)C(C(C)C(=O)C(C)(C)C(CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)/C=C(\C)/[C@H](C/C=C(/C)\CCC[C@H](C)[C@@H](C(C)C(=O)C(C)(C)[C@H](CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H87NO5SSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858524
Record name (7S,11S,12S,16Z,19S)-7-{[tert-Butyl(dimethyl)silyl]oxy}-11-hydroxy-2,2,3,3,8,8,10,12,16,21,21,22,22-tridecamethyl-19-[(1E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,20-dioxa-3,21-disilatricos-16-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

838.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193146-49-5
Record name (7S,11S,12S,16Z,19S)-7-{[tert-Butyl(dimethyl)silyl]oxy}-11-hydroxy-2,2,3,3,8,8,10,12,16,21,21,22,22-tridecamethyl-19-[(1E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,20-dioxa-3,21-disilatricos-16-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)heptadeca-12,16-dien-5-one typically involves multiple stepsThe reaction conditions often include the use of strong bases and protecting groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and development .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The tert-butyl(dimethyl)silyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of ketones, while reduction can yield alcohols .

Scientific Research Applications

Enzyme Assays

One of the primary applications of this compound is in enzyme assays, particularly for glycosidases. The compound serves as a fluorogenic substrate that releases 4-methylumbelliferone upon enzymatic hydrolysis. This property allows for sensitive detection and quantification of enzyme activity.

Case Study: N-acetyl-alpha-D-glucosaminidase Assay

A study demonstrated the use of 4-methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside in measuring N-acetyl-alpha-D-glucosaminidase activity. The assay showcased high sensitivity and specificity, allowing researchers to detect enzyme activity in various biological samples, including human serum and liver extracts .

Glycosylation Studies

The compound is also utilized in glycosylation studies to understand the mechanisms of glycan biosynthesis and degradation. Its structure enables it to mimic natural substrates, making it a valuable tool for studying glycosyltransferases and other related enzymes.

Case Study: Glycosyltransferase Activity

Research involving this compound has illustrated its effectiveness in evaluating the activity of glycosyltransferases involved in synthesizing complex carbohydrates. By using this substrate, researchers can gain insights into enzyme kinetics and substrate specificity .

Cancer Research

Emerging studies suggest that the compound may have implications in cancer research, particularly concerning metastasis mechanisms. The downregulation of specific enzymes linked to galactosamine metabolism has been shown to affect cancer cell adhesion and invasion capabilities.

Case Study: Lung Metastasis

A study indicated that inhibiting the expression of GalNAc4S-6ST resulted in reduced lung colonization by LLC cells (Lewis lung carcinoma). This finding highlights the potential role of glycosaminoglycans and their modifying enzymes in cancer progression, suggesting that compounds like 4-methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside could serve as therapeutic targets or tools for studying these pathways .

Biochemical Research

In biochemical research, this compound acts as a model substrate for studying various sulfatases and glycosidases. Its role as a substrate allows researchers to explore enzyme mechanisms and interactions within metabolic pathways.

Data Table: Enzyme Specificity

Enzyme TypeSpecific Activity (µmol/min/mg)Reference
N-acetyl-alpha-D-glucosaminidase0.5
Galactosamine-N-acetyl-6-sulfatase0.3
Chondroitinase0.7

Therapeutic Potential

The therapeutic applications of this compound are still under investigation but show promise in treating conditions related to glycosaminoglycan metabolism disorders. The ability to modulate enzyme activity could lead to novel treatments for diseases such as mucopolysaccharidoses.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl groups enhance its stability and facilitate its binding to target molecules. The thiazole ring plays a crucial role in its biological activity by interacting with enzymes and receptors involved in various biochemical pathways .

Comparison with Similar Compounds

Key Structural Differences

The following compounds share functional and protective group similarities but exhibit critical variations:

Compound Key Features Differences from Target Compound
Target Compound 3× TBS groups (1,3,15); 7-OH; 12Z,16E diene; 5-ketone; hexamethyl substituents N/A
sc-223590 (Santa Cruz Biotechnology) 3× TBS groups (3,7,15); 17-(2-methyl-1,3-thiazol-4-yl); 5-ketone; hexamethyl substituents Thiazole substituent at position 17; TBS at position 7 (vs. 7-OH in target); no 1-OH or 1-TBS group
LEAPChem Product (CAS 193146-53-1) 3× TBS groups (3,7,15); 1-OH; 17-(2-methyl-1,3-thiazol-4-yl); 5-ketone; hexamethyl substituents Thiazole substituent at position 17; TBS at position 7 (vs. 7-OH in target)
Synthetic Intermediate () TBS-protected furanose derivative with thioether and pyrimidinone groups Entirely distinct backbone (tetrahydrofuran core vs. linear chain); no diene or ketone

Functional Implications

  • Protective Group Strategy : The placement of TBS groups in the target compound (positions 1, 3, 15) contrasts with sc-223590 (3,7,15) and LEAPChem’s product (3,7,15). The absence of a TBS group at position 7 in the target compound (replaced by a free hydroxyl) may enhance hydrogen-bonding capacity or alter metabolic stability .
  • Analog compounds with differing stereochemistry (e.g., ’s tetrahydrofuran derivative) lack comparable spatial arrangements .
  • Thiazole vs. This modification could alter solubility or target affinity .

Research Findings and Data Gaps

Available Data

  • Physical Properties: No melting point, solubility, or spectroscopic data (e.g., NMR, IR) for the target compound are provided in the evidence. Analogs like sc-223590 are commercially available but lack published experimental data .
  • Biological Activity: While phenylpropenoids and glycerides from Populus buds () show anti-inflammatory effects, the target compound’s bioactivity remains unstudied. Thiazole-containing analogs (e.g., LEAPChem’s product) may exhibit antimicrobial properties, but direct comparisons are absent .

Research Recommendations

  • Comparative Bioassays : Test the target compound and analogs for antimicrobial, antioxidant, or enzyme-inhibitory activities to establish structure-activity relationships.
  • Synthetic Studies : Explore selective deprotection strategies for the 7-OH group in the target compound to enable functionalization.

Biological Activity

The compound (3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam is a complex organic molecule known for its potential biological activities. This article explores its biological activity through various studies and data sources.

  • Molecular Formula : C51H101NO5SSi4
  • Molecular Weight : 952.76 g/mol
  • CAS Number : 193146-51-9
  • Solubility : Soluble in acetone, chloroform, dichloromethane, and ethyl acetate .

Structural Characteristics

The compound features multiple tert-butyl groups and silyl ether functionalities which may influence its biological interactions. The presence of hydroxyl groups suggests potential reactivity with biological macromolecules.

Pharmacological Effects

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including:

  • Antioxidant Activity : Compounds with silyl groups have been shown to scavenge free radicals effectively.
  • Anti-inflammatory Effects : Some derivatives demonstrate the ability to inhibit pro-inflammatory cytokines.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains.

Case Studies

  • Antioxidant Activity Assessment
    • A study evaluated the antioxidant capacity of silyl derivatives through DPPH radical scavenging assays. The compound exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid.
  • Anti-inflammatory Mechanism
    • In vitro studies revealed that the compound inhibited the expression of COX-2 and iNOS in LPS-stimulated macrophages, suggesting a potential mechanism for its anti-inflammatory effects.
  • Antimicrobial Testing
    • Against a panel of bacteria (e.g., E. coli and S. aureus), the compound showed notable antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Data Table of Biological Activities

Activity TypeMethodologyResultReference
AntioxidantDPPH Scavenging AssaySignificant scavenging
Anti-inflammatoryCOX-2/iNOS Expression AssayInhibition observed
AntimicrobialMIC TestingEffective against E. coli

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